The compound is categorized under ketones, specifically within the broader class of aromatic ketones due to the presence of an aromatic ring. Its structure can be visualized as a combination of a methoxy group attached to the phenyl ring and a methyl group at the para position, contributing to its unique chemical properties. This compound is often synthesized for use in various scientific research applications, including medicinal chemistry and organic synthesis.
The synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone can be achieved through several methods. One common approach involves the following multi-step process:
This method has been reported to achieve high yields, often exceeding 88% purity in industrial settings, making it suitable for large-scale production .
The molecular structure of 4'-Methoxy-3-(4-methylphenyl)propiophenone can be described as follows:
The structural configuration includes:
4'-Methoxy-3-(4-methylphenyl)propiophenone can undergo various chemical reactions:
Typical reagents used in these reactions include:
4'-Methoxy-3-(4-methylphenyl)propiophenone has several notable applications:
The compound is systematically named 1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one, reflecting its core propiophenone structure substituted with methoxy (‑OCH₃) and methyl (‑CH₃) groups at distinct aromatic positions. It is unambiguously identified by the CAS Registry Number 106511-65-3 and alternative designations include 4'-Methoxy-3-(4-methylphenyl)propiophenone and α,β-dihydro-4'-methoxy-4-methylchalcone [2] [3] [7]. The IUPAC name adheres to Rule P-58.2.1 of Nomenclature of Organic Chemistry, specifying the propanone chain as the principal characteristic and the substituent phenyl groups as prefixes ordered alphabetically (methoxy preceding methyl).
Table 1: Systematic Identifiers
| Identifier Type | Value |
|---|---|
| CAS No. | 106511-65-3 |
| IUPAC Name | 1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one |
| InChIKey | PILCQTXJJGELQA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC |
The molecular formula C₁₇H₁₈O₂ comprises 17 carbon, 18 hydrogen, and 2 oxygen atoms, yielding a precise molecular mass of 254.32 g/mol. This formula is confirmed via high-resolution mass spectrometry (HR-MS) in structural studies of related compounds [1] [7] [8]. Elemental composition analysis reveals:
Table 2: Elemental Composition
| Atom | Count | Mass Contribution (g/mol) | Percentage (%) |
|---|---|---|---|
| C | 17 | 204.26 | 80.29 |
| H | 18 | 18.14 | 7.14 |
| O | 2 | 32.00 | 12.58 |
| Total | - | 254.32 | 100.00 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
Mass Spectrometry (MS)
Electron ionization (EI-MS) shows:
No single-crystal X-ray diffraction data is publicly available. However, computational models predict:
Structural modifications significantly alter physicochemical and electronic properties:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: